(E)-[(5-{[2-(methoxycarbonyl)phenyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylidene]amino 2,4-dichlorobenzoate
Description
The compound (E)-[(5-{[2-(methoxycarbonyl)phenyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylidene]amino 2,4-dichlorobenzoate (hereafter referred to as the "target compound") is a structurally complex molecule featuring:
- A 1-methyl-3-(trifluoromethyl)-1H-pyrazole core.
- A methylideneamino linker connecting the pyrazole to a 2,4-dichlorobenzoate ester.
- A 2-(methoxycarbonyl)phenyl sulfanyl substituent at the pyrazole’s 5-position.
The methoxycarbonyl group may modulate solubility and metabolic stability, while the 2,4-dichlorobenzoate moiety could enhance lipophilicity and target binding .
Properties
IUPAC Name |
[(E)-[5-(2-methoxycarbonylphenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methylideneamino] 2,4-dichlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl2F3N3O4S/c1-29-18(34-16-6-4-3-5-13(16)19(30)32-2)14(17(28-29)21(24,25)26)10-27-33-20(31)12-8-7-11(22)9-15(12)23/h3-10H,1-2H3/b27-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWKONLLSLRLQLT-YPXUMCKCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C=NOC(=O)C2=C(C=C(C=C2)Cl)Cl)SC3=CC=CC=C3C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C(=N1)C(F)(F)F)/C=N/OC(=O)C2=C(C=C(C=C2)Cl)Cl)SC3=CC=CC=C3C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl2F3N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-[(5-{[2-(methoxycarbonyl)phenyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylidene]amino 2,4-dichlorobenzoate represents a significant area of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups that contribute to its biological activity:
- Pyrazole ring : This five-membered ring is known for diverse biological activities, including anti-inflammatory and antimicrobial effects.
- Trifluoromethyl group : Often enhances lipophilicity and metabolic stability.
- Dichlorobenzoate moiety : This group may contribute to interactions with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including those similar to our compound. For instance, compounds featuring the pyrazole structure have shown effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus . The presence of the sulfanyl group in our compound may enhance its interaction with microbial enzymes, potentially leading to increased efficacy against resistant strains.
Anti-inflammatory Properties
The anti-inflammatory activity of related pyrazole compounds has been documented extensively. For example, derivatives have demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 . The presence of the methoxycarbonyl group in our compound could also modulate inflammatory pathways, making it a candidate for further investigation in the context of inflammatory diseases.
Anticancer Potential
Emerging research suggests that compounds with similar structures exhibit anticancer properties. Pyrazole derivatives have been studied for their ability to induce apoptosis in cancer cells through various pathways . The specific interactions of our compound with cancer cell lines remain to be elucidated but could be a promising avenue for future research.
The precise mechanism by which this compound exerts its effects is not fully understood. However, it is hypothesized that:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory processes and microbial metabolism.
- Receptor Interaction : Docking studies suggest potential binding to specific receptor sites involved in inflammation and cancer pathways .
Case Studies and Research Findings
Several studies have explored the biological activities of pyrazole derivatives:
Comparison with Similar Compounds
Structural Analog 1: (E)-[(5-{[(4-Chlorophenyl)methyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylidene]amino 2-Chlorobenzoate
Key Differences :
Implications :
- The 2,4-dichloro substitution in the target compound likely increases steric bulk and electron-withdrawing effects compared to the single chlorine in the analog. This could enhance binding to enzymatic targets (e.g., acetolactate synthase in plants) .
- The methoxycarbonyl group in the target compound may improve solubility in polar solvents compared to the lipophilic 4-chlorobenzyl group in the analog .
Structural Analog 2: Sulfonylurea Herbicides (e.g., Metsulfuron-methyl)
Representative Compounds :
- Metsulfuron-methyl: Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate .
Key Differences :
- Core structure: Sulfonylureas feature a triazine ring linked to a sulfonylurea bridge, whereas the target compound uses a pyrazole-methylideneamino-benzoate scaffold.
- Functional groups : Both share methyl benzoate esters and sulfonyl/sulfanyl groups , but the target compound lacks the urea linkage critical for sulfonylurea herbicidal activity.
Implications :
Structural Analog 3: (Z)-{2,2,2-Trifluoro-1-[1-(4-fluorophenyl)-5-(4-methanesulfonylphenyl)-2-methyl-1H-pyrrol-3-yl]ethylidene}amino 2,4-Dichlorobenzoate
Key Differences :
Implications :
- The pyrrole core in the analog may alter electron distribution and hydrogen-bonding capacity compared to the pyrazole in the target compound.
- The methanesulfonyl group in the analog could enhance oxidative stability but reduce solubility compared to the target’s methoxycarbonyl group .
Data Table: Comparative Analysis of Key Properties
Research Findings and Implications
- Bioactivity : The target compound’s trifluoromethyl pyrazole and 2,4-dichlorobenzoate align with agrochemical design principles for enhanced target affinity and environmental stability .
- Solubility vs. Stability : The methoxycarbonyl group may strike a balance between aqueous solubility (critical for foliar application) and resistance to esterase-mediated degradation .
- Synthetic Feasibility : The sulfanyl linkage in the target compound could simplify synthesis compared to sulfonylureas, which require urea-forming steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
